Chemical structure and properties of 1-Benzothiophen-3-ylmethanesulfonyl chloride
Chemical structure and properties of 1-Benzothiophen-3-ylmethanesulfonyl chloride
An In-depth Technical Guide to 1-Benzothiophen-3-ylmethanesulfonyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
1-Benzothiophen-3-ylmethanesulfonyl chloride stands as a significant, yet specialized, reagent for the discerning medicinal chemist. Its structure uniquely combines two powerful chemical motifs: the benzothiophene core and a highly reactive methanesulfonyl chloride group. The benzothiophene scaffold is a recognized "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents due to its favorable interactions with a wide array of biological targets.[1][2][3] This includes applications as anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic agents.[1][2][4][5] Marketed drugs such as Raloxifene (for osteoporosis) and Zileuton (for asthma) underscore the therapeutic value of this heterocyclic system.[4]
The true synthetic utility of this molecule, however, lies in the appended methanesulfonyl chloride (-CH₂SO₂Cl) functional group. This group acts as a potent electrophilic handle, enabling chemists to readily forge new covalent bonds with a vast range of nucleophiles. Unlike its close analog, benzothiophene-3-sulfonyl chloride, the methylene (-CH₂) spacer provides greater conformational flexibility and alters the electronic properties of the reactive sulfonyl center. This guide offers a senior scientist's perspective on the structure, properties, plausible synthesis, and strategic application of 1-Benzothiophen-3-ylmethanesulfonyl chloride, providing a technical framework for its use in advanced drug discovery programs.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemistry. The key identifiers and physical characteristics of 1-Benzothiophen-3-ylmethanesulfonyl chloride are summarized below.
Structure Diagram:
Caption: Chemical Structure of (1-Benzothiophen-3-yl)methanesulfonyl chloride.
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | (1-Benzothiophen-3-yl)methanesulfonyl chloride |
| Synonyms | (Benzo[b]thiophen-3-yl)methanesulfonyl chloride |
| CAS Number | Not explicitly assigned; distinct from 18494-87-6 |
| Molecular Formula | C₉H₇ClO₂S₂ |
| Molecular Weight | 246.74 g/mol |
| Appearance | Expected to be a solid, potentially crystalline |
| Solubility | Expected to be sparingly soluble in water (with reaction), soluble in common aprotic organic solvents (e.g., DCM, THF, Acetone) |
| SMILES String | C1=CC=C2C(=C1)C(=CS2)CS(=O)(=O)Cl |
| InChI Key | Generated upon synthesis and characterization |
Note: The properties listed are based on the specific structure with the methylene spacer and may differ from the more common analog, 1-Benzothiophene-3-sulfonyl chloride (CAS 18494-87-6).
Synthesis and Mechanistic Insights: A Proposed Pathway
While specific, peer-reviewed synthesis procedures for 1-Benzothiophen-3-ylmethanesulfonyl chloride are not widely documented, a robust and logical pathway can be constructed from well-established, fundamental organic reactions. The following multi-step synthesis is proposed, emphasizing the causal logic behind each transformation.
Caption: Proposed synthetic workflow for the target compound.
Step 1: Radical Bromination of 3-Methyl-1-benzothiophene
The synthesis logically commences with the functionalization of a readily available starting material, 3-methyl-1-benzothiophene. The goal is to selectively activate the methyl group for subsequent nucleophilic substitution.
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Causality: The benzylic protons of the 3-methyl group are susceptible to radical abstraction. Reagents like N-Bromosuccinimide (NBS), in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions, provide a low concentration of bromine radicals. This favors selective bromination at the benzylic position over electrophilic aromatic substitution on the ring. This method is a standard and highly regioselective protocol for such transformations.[6]
Step 2: Nucleophilic Substitution to Form the Sulfonate Salt
With the activated 3-(bromomethyl) intermediate, the next step is to install the sulfur-containing functional group. A direct conversion to the sulfonyl chloride is often harsh and low-yielding. A more controlled approach involves the formation of a stable sulfonate salt.
-
Causality: The 3-(bromomethyl) derivative is an excellent electrophile for Sₙ2 reactions. Reacting it with an aqueous solution of a mild nucleophile like sodium sulfite (Na₂SO₃) displaces the bromide to form the highly water-soluble sodium (1-benzothiophen-3-yl)methanesulfonate. This reaction, known as the Strecker sulfite alkylation, is a classic and efficient method for preparing sulfonic acid salts from alkyl halides. Microwave irradiation has been shown to dramatically reduce reaction times for this type of conversion.[7]
Step 3: Conversion to the Final Sulfonyl Chloride
The final step involves the conversion of the stable, non-reactive sulfonate salt into the highly reactive sulfonyl chloride.
-
Causality: The sodium sulfonate must be converted into a better leaving group. Chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are standard reagents for this transformation.[7] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF), which first reacts with thionyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]Cl). This species is a more potent electrophile that activates the sulfonate for chlorination, providing a milder and more efficient reaction pathway.[8] Careful control of anhydrous conditions is critical to prevent hydrolysis of the product back to the sulfonic acid.
Reactivity and Chemical Behavior
The synthetic value of 1-Benzothiophen-3-ylmethanesulfonyl chloride is defined by its reactivity. The sulfonyl chloride moiety is a powerful electrophile, susceptible to attack by a wide range of nucleophiles in nucleophilic acyl substitution-type reactions.[9][10]
Caption: Key reactions of 1-Benzothiophen-3-ylmethanesulfonyl chloride.
-
Formation of Sulfonamides: This is arguably the most significant reaction in a drug discovery context. The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, proceeds readily to form stable sulfonamides. The base serves to neutralize the HCl byproduct, driving the reaction to completion.
-
Formation of Sulfonate Esters: In a similar fashion, reaction with alcohols or phenols yields sulfonate esters. These can be stable final products or can serve as effective leaving groups in their own right for subsequent Sₙ2 reactions.
-
Friedel-Crafts Sulfonylation: In the presence of a strong Lewis acid catalyst (e.g., AlCl₃), the sulfonyl chloride can act as an electrophile to sulfonylate electron-rich aromatic rings, forming diaryl sulfones. The methylene spacer would likely influence the stability of the intermediate cationic species in this process.
Experimental Protocol: Synthesis of a Representative Sulfonamide
To illustrate the practical application of the title compound, the following is a detailed, self-validating protocol for the synthesis of a novel sulfonamide derivative.
Objective: To synthesize N-Benzyl-1-(1-benzothiophen-3-yl)methanesulfonamide.
Materials:
-
1-Benzothiophen-3-ylmethanesulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine (dried, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Protocol:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Benzothiophen-3-ylmethanesulfonyl chloride (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Cool the flask to 0 °C using an ice-water bath.
-
Causality: Starting at a low temperature controls the initial exotherm of the reaction, preventing potential side reactions. DCM is chosen as it is aprotic and effectively dissolves both the starting material and the intermediate.
-
-
Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and dry pyridine (2.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes.
-
Causality: A slight excess of the nucleophile (benzylamine) ensures complete consumption of the limiting sulfonyl chloride. Pyridine acts as a base to scavenge the HCl produced, preventing protonation of the benzylamine and facilitating the reaction. Dropwise addition maintains temperature control.
-
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Validation: The disappearance of the starting sulfonyl chloride spot and the appearance of a new, typically less polar, product spot on the TLC plate indicates reaction completion.
-
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally brine (1x).
-
Causality: The HCl wash removes excess pyridine and unreacted benzylamine. The NaHCO₃ wash removes any residual acidic species. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Validation: Combine fractions containing the pure product (as determined by TLC) and concentrate to yield the final N-Benzyl-1-(1-benzothiophen-3-yl)methanesulfonamide as a purified solid or oil. Characterize by NMR, IR, and MS to confirm structure and purity.
-
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 1-Benzothiophen-3-ylmethanesulfonyl chloride and its derivatives is crucial. Below are the expected spectroscopic signatures.
-
¹H NMR Spectroscopy: The spectrum will be complex. The four protons on the benzene portion of the benzothiophene ring will appear in the aromatic region (approx. δ 7.5-8.2 ppm) with complex splitting patterns.[11][12] A key diagnostic signal will be a singlet for the methylene bridge (-CH₂) protons, expected to be significantly downfield (likely δ 4.5-5.5 ppm) due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group.
-
¹³C NMR Spectroscopy: Aromatic carbons will appear in the δ 120-140 ppm range.[13] The methylene carbon will be a key signal, expected around δ 60-70 ppm.
-
Infrared (IR) Spectroscopy: The most characteristic feature will be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically appearing as two distinct bands in the regions of 1370-1380 cm⁻¹ and 1180-1195 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion peak (M⁺) and an M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope pattern).
Safety, Handling, and Storage
Sulfonyl chlorides are hazardous reagents that demand strict adherence to safety protocols. Their reactivity makes them corrosive and sensitive to environmental conditions.[14]
Table 2: Safety and Handling Guidelines
| Hazard Category | Description & Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage.[15][16] Handling: Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles with a face shield.[14][17][18] |
| Reactivity with Water | Reacts exothermically, sometimes violently, with water and moisture to release corrosive hydrogen chloride (HCl) gas.[14] Handling: Use flame-dried glassware and anhydrous solvents. Maintain an inert atmosphere (N₂, Ar) during reactions. Quench reactions and clean glassware cautiously. |
| Incompatibility | Incompatible with strong bases, amines, alcohols, and oxidizing agents.[18][19] Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. |
| First Aid | Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[18] Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[17][18] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. |
Conclusion
1-Benzothiophen-3-ylmethanesulfonyl chloride is a highly valuable, albeit specialized, synthetic intermediate. Its design, featuring a flexible methylene linker between the privileged benzothiophene scaffold and the reactive sulfonyl chloride handle, provides medicinal chemists with a powerful tool for late-stage functionalization and the construction of novel compound libraries. A thorough understanding of its properties, reactivity, and safe handling, as detailed in this guide, is essential for leveraging its full potential in the rational design of next-generation therapeutic agents.
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